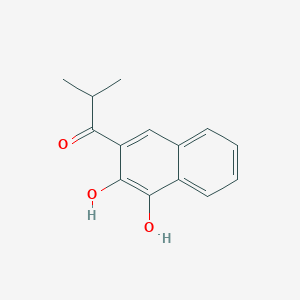
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE is an organic compound that features a naphthalene ring substituted with two hydroxyl groups and a methylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE typically involves the reaction of 3,4-dihydroxynaphthalene with 2-methylpropan-1-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxynaphthalene: Similar structure but lacks the methylpropanone group.
2-Methyl-1,4-naphthoquinone: Contains a quinone group instead of hydroxyl groups.
3,4-Dihydroxynaphthalene: Lacks the methylpropanone group.
Uniqueness
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE is unique due to the presence of both hydroxyl groups and a methylpropanone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- (CAS No. 61983-12-8), is an organic compound characterized by a naphthalene ring with hydroxyl substitutions and a methylpropanone group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
The chemical structure and properties of 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one |
| CAS Number | 61983-12-8 |
| InChI Key | OCCKUXIVADQELI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its functional groups—specifically, the hydroxyl and carbonyl groups. These groups enhance the compound's reactivity and ability to interact with various biological targets. The proposed mechanisms include:
- Antioxidant Activity : The hydroxyl groups can scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : The compound has shown activity against various microbial strains, likely due to its ability to disrupt microbial cell membranes.
- Anticancer Activity : Preliminary studies suggest that it may inhibit key pathways involved in cancer cell proliferation.
Anticancer Activity
A study published in PubMed assessed various derivatives of naphthalene compounds for their anticancer properties. Among these derivatives, compounds similar to 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- were evaluated for their cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like sorafenib .
Antimicrobial Studies
Research has indicated that compounds with similar structures to 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- possess notable antimicrobial properties. For instance, a study demonstrated that derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving membrane disruption .
Synthesis Methods
The synthesis of 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- typically involves the reaction of 3,4-dihydroxynaphthalene with 2-methylpropan-1-one under controlled conditions. Key steps include:
- Reagents : Use of catalysts such as acid or base to facilitate the reaction.
- Reaction Conditions : Temperature control and reaction time are critical for maximizing yield.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.
Properties
CAS No. |
61983-12-8 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)12(15)11-7-9-5-3-4-6-10(9)13(16)14(11)17/h3-8,16-17H,1-2H3 |
InChI Key |
OCCKUXIVADQELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















